molecular formula C15H14O5 B1630492 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 54087-32-0

2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No. B1630492
CAS RN: 54087-32-0
M. Wt: 274.27 g/mol
InChI Key: XCLWLMIHAUZKOM-UHFFFAOYSA-N
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Description

The compound “2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one” is a chemical compound . It is also known as dehydromarmesin .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The molecular formula is C15H14O5 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 274.27 g/mol . The molecular formula is C15H14O5 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : A significant area of research on 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one involves the development of synthetic methods. For example, a study by Hua, Li, and Liang (2009) proposed a simple synthesis method starting from phloroglucinol and ethyl propiolate, involving steps like etherification, iodination, Pechmann condensation, and others. This synthesis route is notable for its mild conditions and relatively simple post-processing (Qian Hua, Li Da-bin, & W. Liang, 2009).

  • Structural Characterization : The structural analysis of compounds like methoxyrutaretin, which shares a similar structure with the subject compound, has been studied. Bauri et al. (2006) analyzed the crystal structure of methoxyrutaretin, highlighting the significance of intermolecular hydrogen-bond interactions (A. Bauri, S. Foro, H. Lindner, & S. K. Nayak, 2006).

Biological Properties and Applications

  • Bioactive Properties : Research into furanocoumarins, which include compounds structurally similar to 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, often focuses on their wide range of biological properties. Studies have explored their potential applications in various fields, including pharmacology and material science.

  • Photodegradation Studies : The study of photodegradation of natural substances like Visnagin, which has a related structure, provides insights into the chemical behavior of these compounds under light exposure. Such studies are crucial for understanding their stability and potential applications in areas like phototherapy (S. Atta, O. Hishmat, & H. Wamhoff, 1993).

  • Antimicrobial Applications : Some research has explored the antimicrobial properties of derivatives of compounds like 4H-2-Acetylamido Furo[3,2-c]benzopyran-4-one. These studies contribute to the understanding of the potential use of these compounds in medical applications, especially in treating infections (V. Mulwad & A. S. Hegde, 2009).

properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-15(2,17)12-6-9-11(19-12)7-10-8(14(9)18-3)4-5-13(16)20-10/h4-7,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLWLMIHAUZKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
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2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
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2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
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2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
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2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
Reactant of Route 6
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2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one

Citations

For This Compound
1
Citations
XY Ding, JR Wen, WY Lin, GY Huang, Q Feng, L Duan… - Phytochemistry, 2023 - Elsevier
Two previously undescribed phloroglucinol derivatives [(±) evolephloroglucinols A and B], five unusual coumarins [evolecoumarins A and B and (±) evolecoumarins C–E], and one …
Number of citations: 4 www.sciencedirect.com

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